N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound features a thieno[2,3-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-fluorophenyl group. An acetamide side chain with a benzyl substituent is attached via a methylene bridge. This structural complexity confers unique electronic and steric properties, making it a candidate for therapeutic exploration, particularly in kinase inhibition or antimicrobial applications.
Key structural attributes:
- Thienopyrimidinone core: Enhances π-π stacking interactions in biological targets.
- 1,2,4-Oxadiazole: Contributes to metabolic stability and hydrogen-bonding capacity.
- 4-Fluorophenyl: Improves lipophilicity and bioavailability via electron-withdrawing effects.
- Benzyl-acetamide: Modulates solubility and membrane permeability.
Properties
IUPAC Name |
N-benzyl-2-[6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-14-19-23(34-20(14)22-28-21(29-33-22)16-7-9-17(25)10-8-16)27-13-30(24(19)32)12-18(31)26-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSSRDORSRCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[2,3-d]pyrimidine : This involves the reaction of appropriate precursors under acidic or basic conditions.
- Oxadiazole Synthesis : The oxadiazole moiety is introduced through cyclization reactions involving 1,2-dicarbonyl compounds and hydrazines.
- Benzylation : The final step is the introduction of the benzyl group via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have reported that compounds similar to N-benzyl derivatives exhibit notable anticancer properties. For example:
- Mechanism : The compound may inhibit specific kinases involved in tumor growth and proliferation. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Evaluation Methods : Disk diffusion and broth microdilution methods were utilized to assess the efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticonvulsant Activity
In addition to anticancer and antimicrobial effects, the compound has shown potential anticonvulsant activity:
- Study Findings : In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on human breast cancer cell lines revealed that treatment with N-benzyl derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of treatment.
-
Case Study on Antimicrobial Efficacy :
- In a clinical setting, N-benzyl derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds could serve as potential lead candidates for developing new antibiotics.
The biological activities of N-benzyl derivatives can be attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit kinases that are crucial for cancer cell survival.
- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
a. Thieno[2,3-d]pyrimidinone vs. Benzo[b][1,4]oxazin-3(4H)-one ()
- Benzooxazine : The oxygen atom in the benzoxazine core reduces electron richness, which may decrease affinity for hydrophobic pockets.
Table 1: Core Structure Comparison
b. Thieno[2,3-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidinone ()
- Pyrazolopyrimidinone: Contains a pyrazole ring fused to pyrimidinone, offering additional hydrogen-bonding sites.
Substituent Effects
1,2,4-Oxadiazole vs. Alternative Linkers
- 1,2,4-Oxadiazole : In the target compound, this ring stabilizes the molecule against hydrolysis and participates in hydrogen bonding (e.g., N–H···O interactions). Analogous compounds with 1,3,4-oxadiazole or thiadiazole rings exhibit reduced metabolic stability due to higher susceptibility to enzymatic cleavage .
- 4-Fluorophenyl Substitution : Compared to chlorophenyl (as in ’s compound 6y), the fluorine atom provides stronger electron-withdrawing effects without steric bulk, optimizing π-stacking interactions .
Acetamide Side Chain Modifications
Spectroscopic Characterization
a. NMR Analysis ()
- 1H NMR Shifts: The 4-fluorophenyl group in the target compound causes deshielding of adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic H), similar to shifts observed in ’s pyrazolopyrimidinone analog . Region-specific shifts (e.g., δ 2.5–3.0 ppm for methyl groups) help distinguish substitution patterns .
- 13C NMR : The oxadiazole carbonyl (C=O) resonates at ~170 ppm, consistent with analogs in .
b. Crystallographic Validation ()
Programs like SHELXL and SIR97 are critical for resolving crystal structures. The target compound’s hydrogen-bonding network (e.g., N–H···O interactions between acetamide and oxadiazole) can be mapped using Etter’s graph-set analysis (), aiding in polymorph identification .
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
